

4-Fluorophenylboronic acid molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Fluorophenylboronic acid**

Cat. No.: **B116861**

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An In-depth Technical Guide to **4-Fluorophenylboronic Acid** for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on **4-fluorophenylboronic acid**, a versatile reagent in organic synthesis and a key building block in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Properties and Specifications

4-Fluorophenylboronic acid is an organoboron compound that is widely utilized in palladium-catalyzed cross-coupling reactions. Its physical and chemical properties are summarized below.

Property	Value
Molecular Formula	C ₆ H ₆ BFO ₂ [1] [2] [3]
Molecular Weight	139.92 g/mol [1] [2] [3] [4]
Appearance	White to off-white crystalline powder [1]
Melting Point	262-265 °C [4]
CAS Number	1765-93-1 [1] [2] [4]
Synonyms	(4-Fluorophenyl)boronic acid, p- Fluorophenylboronic acid [2]

Synthesis and Handling

4-Fluorophenylboronic acid can be synthesized through various methods, a common one being the reaction of a corresponding Grignard or organolithium reagent with a trialkyl borate followed by hydrolysis. A general procedure for the synthesis of a substituted phenylboronic acid involves the protection of reactive groups, followed by a lithium-halogen exchange, reaction with trimethyl borate, and subsequent acidic hydrolysis.[\[5\]](#)[\[6\]](#)

Storage and Handling: Store in a cool, dry place at 0-8 °C.[\[1\]](#) The compound is moisture-sensitive and should be handled under an inert atmosphere.

Applications in Research and Development

4-Fluorophenylboronic acid is a crucial reagent in several areas of chemical and pharmaceutical research:

- **Suzuki-Miyaura Cross-Coupling Reactions:** It is extensively used to form carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[\[1\]](#) The fluorine substituent can influence the electronic properties and reactivity of the molecule.
- **Pharmaceutical Development:** This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting cancer and other diseases.[\[1\]](#) Boronic acid derivatives are being explored as enzyme inhibitors.

- Materials Science: It plays a role in the development of advanced materials such as polymers and nanomaterials due to its unique electronic and structural properties.[1][6]
- Bioconjugation and Sensors: The ability of boronic acids to reversibly bind with diols makes them valuable in bioconjugation techniques and for the development of sensors, for example, for glucose monitoring.[1][5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of **4-fluorophenylboronic acid** with an aryl bromide.

Materials:

- 4-Fluorophenylboronic acid**
- Aryl bromide (e.g., 1-bromo-4-fluorobenzene)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{OAc})_2$ with a ligand like SPhos)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4)
- Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture, THF, or toluene)
- Inert gas (Argon or Nitrogen)
- Standard laboratory glassware for inert atmosphere reactions, workup, and purification.

Procedure:

- Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine **4-fluorophenylboronic acid** (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0 equivalents).
- Solvent Addition: Add the degassed solvent system via syringe. A common solvent mixture is 1,4-dioxane and water (e.g., in a 4:1 ratio).

- Degassing: Sparge the reaction mixture with an inert gas for 10-15 minutes to remove any dissolved oxygen.
- Reaction Execution: Heat the reaction mixture to a temperature between 80-120 °C with vigorous stirring. The optimal temperature and reaction time will depend on the specific substrates and catalyst system used.
- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.[\[7\]](#)

Workflow Diagram for Suzuki-Miyaura Coupling



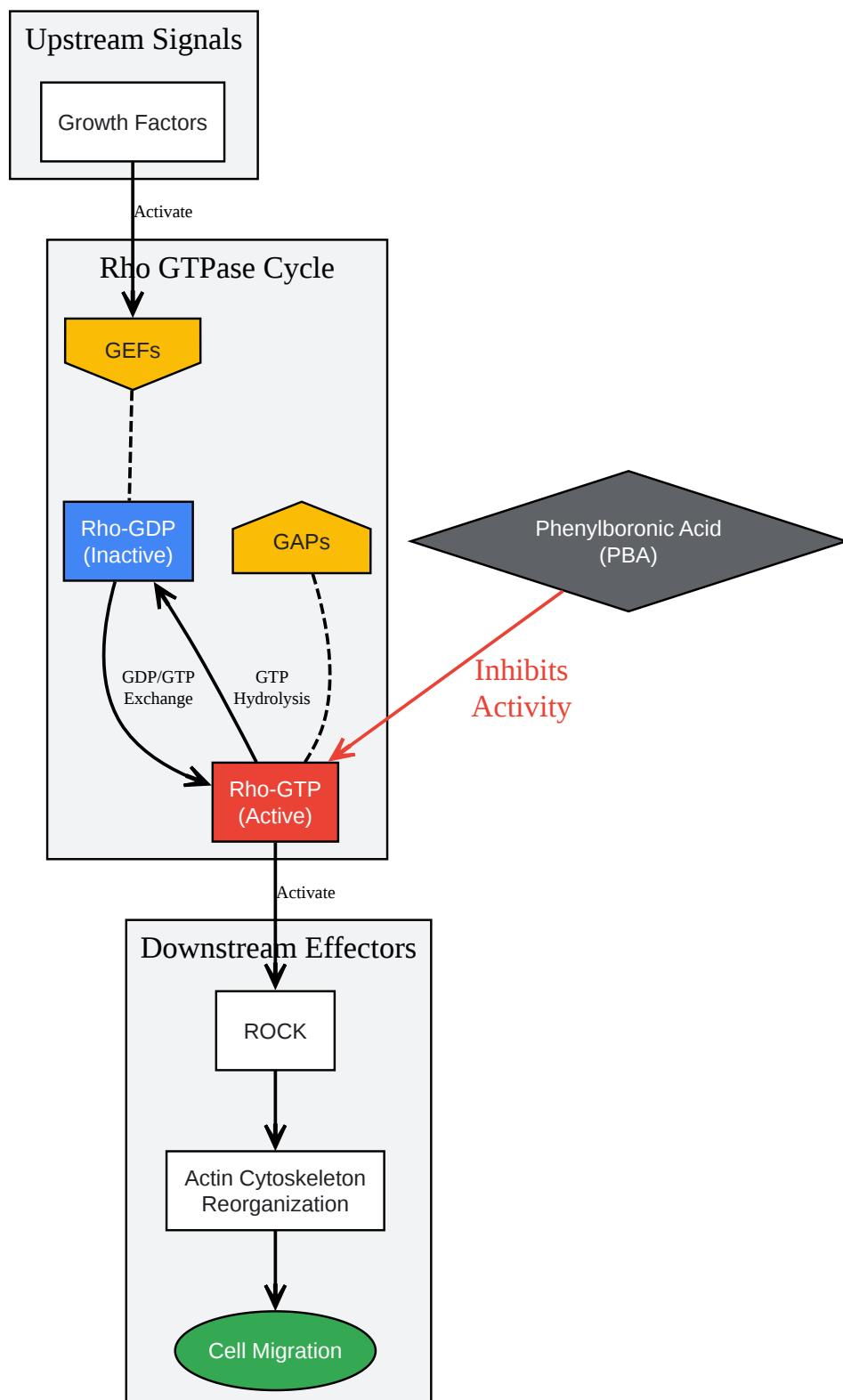
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Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Involvement in Biological Signaling Pathways

While **4-fluorophenylboronic acid** itself is primarily a synthetic intermediate, its parent compound, phenylboronic acid (PBA), has been shown to impact key signaling networks involved in cancer cell migration.[\[8\]\[9\]](#) Specifically, PBA has been found to inhibit the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42) and their downstream targets in metastatic prostate cancer cells.[\[8\]\[9\]](#) This suggests that boronic acid-containing compounds could be developed as potential therapeutics that target cancer cell motility.

Simplified Rho GTPase Signaling Pathway and Inhibition by Phenylboronic Acid



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Caption: Inhibition of the Rho GTPase signaling pathway by phenylboronic acid.

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- To cite this document: BenchChem. [4-Fluorophenylboronic acid molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b116861#4-fluorophenylboronic-acid-molecular-weight-and-formula\]](https://www.benchchem.com/product/b116861#4-fluorophenylboronic-acid-molecular-weight-and-formula)

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